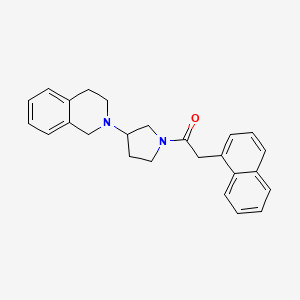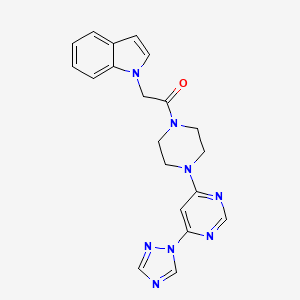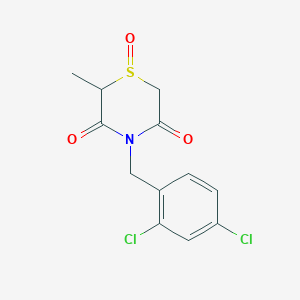
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound known for its significant potential in various fields of scientific research. The molecule's structure consists of a naphthalene moiety connected to an ethanone chain, which is further linked to a pyrrolidine ring incorporating the 3,4-dihydroisoquinoline system. This unique arrangement provides the compound with distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone can be synthesized through multi-step organic reactions involving the appropriate precursors. The process typically starts with the construction of the 3,4-dihydroisoquinoline ring system, followed by the formation of the pyrrolidine ring and, finally, the connection of the naphthalene moiety via an ethanone linkage. Key steps might include:
Cyclization reactions to form the dihydroisoquinoline ring.
Reductive amination to introduce the pyrrolidine ring.
Friedel-Crafts acylation to attach the naphthalene group.
Industrial Production Methods: Large-scale production would likely require optimization of each reaction step to improve yield and selectivity. Using high-purity solvents, advanced catalysts, and controlled reaction conditions would be crucial for industrial synthesis.
化学反应分析
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Converting specific functional groups to more oxidized states.
Reduction: Reducing carbonyl groups or unsaturated bonds.
Substitution: Substitution of hydrogen atoms or functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogens, nucleophiles, or electrophiles under controlled temperatures and solvents.
Major Products Formed: These reactions yield a variety of products, such as:
Oxidized derivatives: with altered functional groups.
Reduced derivatives: featuring saturated bonds or removed functionalities.
Substituted products: with new atoms or groups replacing the original ones.
Chemistry
Catalysts: In complex organic transformations due to its reactive sites.
Ligands: In coordination chemistry for metal complexes.
Biology
Enzyme Inhibition: Potential to interact with specific biological targets.
Signal Transduction: Modulating cellular pathways.
Medicine
Drug Development: Investigating its pharmacological effects and therapeutic potential.
Diagnostic Tools: As a part of molecular imaging techniques.
Industry
Material Science: Integrating into polymers or coatings for enhanced properties.
Agriculture: Potential use in developing new agrochemicals.
作用机制
The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can inhibit or modulate their activity, leading to downstream effects on cellular pathways. The precise pathways involved depend on the target and the context of its use, such as in therapeutic applications or as a research tool.
相似化合物的比较
1-(3-Pyrrolidinyl)-2-(naphthalen-1-yl)ethanone: Lacks the dihydroisoquinoline moiety.
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylpropan-1-one: Does not include the pyrrolidine ring.
Naphthalene derivatives with varied substitutions: Exhibit different reactivities and applications.
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(16-21-10-5-9-20-7-3-4-11-24(20)21)27-15-13-23(18-27)26-14-12-19-6-1-2-8-22(19)17-26/h1-11,23H,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCATXGIQOORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)
![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)
![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2537011.png)
![3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537012.png)
![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate](/img/structure/B2537013.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2537017.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2537018.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2537020.png)
![METHYL 7-(3-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2537021.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)
